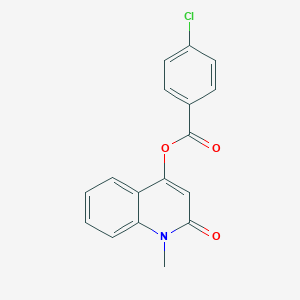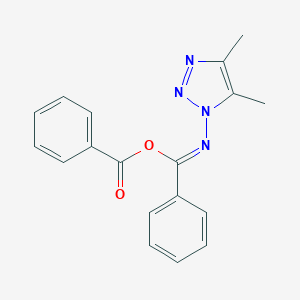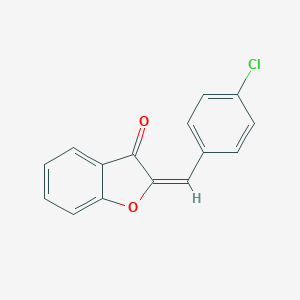![molecular formula C16H19NOS B232259 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol](/img/structure/B232259.png)
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol, also known as DMTS, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of phenolic compounds and has been synthesized through various methods.
作用機序
The mechanism of action of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol in various therapeutic applications is not fully understood. However, it is believed to be related to its ability to interact with cellular signaling pathways and enzymes. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to disrupt the cell membrane and inhibit the synthesis of DNA and RNA. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the production of inflammatory cytokines by blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
Biochemical and Physiological Effects:
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have various biochemical and physiological effects in scientific research. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit cell proliferation, induce cell cycle arrest, and activate apoptosis in cancer cells. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to inhibit the growth of various bacteria and fungi by disrupting their cell membranes and inhibiting their DNA and RNA synthesis. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines and blocking the activation of NF-κB. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress by activating the Nrf2/ARE pathway.
実験室実験の利点と制限
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has several advantages for lab experiments, including its broad-spectrum antimicrobial activity, ability to induce apoptosis in cancer cells, and antioxidant properties. However, its limitations include its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
将来の方向性
There are several future directions for the research and development of 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol. One area of interest is the development of novel drug delivery systems that can improve its solubility and bioavailability. Another area of interest is the investigation of its potential as a therapeutic agent in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, further research is needed to elucidate its mechanism of action and identify potential drug targets.
合成法
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol can be synthesized through various methods, including the reaction of 2-(dimethylamino)ethylthiol with 3-bromophenol in the presence of a base, or the reaction of 3-bromoanisole with 2-(dimethylamino)ethanethiol in the presence of a base. Both methods yield 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol as a white crystalline solid with a melting point of 114-116°C.
科学的研究の応用
3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has shown potential therapeutic applications in various fields of scientific research. It has been studied for its anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. In cancer research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to induce apoptosis in cancer cells and inhibit tumor growth. In microbial research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to have broad-spectrum antimicrobial activity against various bacteria and fungi. In inflammation research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In antioxidant research, 3-({2-[1-(Dimethylamino)ethyl]phenyl}sulfanyl)phenol has been shown to scavenge free radicals and protect against oxidative stress.
特性
分子式 |
C16H19NOS |
|---|---|
分子量 |
273.4 g/mol |
IUPAC名 |
3-[2-[1-(dimethylamino)ethyl]phenyl]sulfanylphenol |
InChI |
InChI=1S/C16H19NOS/c1-12(17(2)3)15-9-4-5-10-16(15)19-14-8-6-7-13(18)11-14/h4-12,18H,1-3H3 |
InChIキー |
ZPDYJDPGMUVFQU-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
正規SMILES |
CC(C1=CC=CC=C1SC2=CC=CC(=C2)O)N(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![1-{2-[4-(3-Methylphenyl)-1-piperazinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B232200.png)

![N-[(3,4-dimethoxyphenyl)methyl]benzamide](/img/structure/B232207.png)

![(1R,2R,5S,8S,9S,10R,11S,12R,14S)-5-Hydroxy-11-methyl-6-methylidene-17-oxo-13,16-dioxahexacyclo[9.4.2.15,8.01,10.02,8.012,14]octadecane-9-carboxylic acid](/img/structure/B232209.png)

![8-Aminobenzo[c]chromen-6-one](/img/structure/B232213.png)

